molecular formula C24H26N4O2S B2561885 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358282-50-4

1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2561885
CAS No.: 1358282-50-4
M. Wt: 434.56
InChI Key: CLGFSNJIVIGNKD-UHFFFAOYSA-N
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Description

1-Ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by:

  • Position 1: Ethyl group, enhancing lipophilicity and steric bulk.
  • Position 6: 4-Methoxybenzyl substituent, contributing to π-π interactions and solubility via the methoxy group.
  • Position 5: (2-Methylbenzyl)thio group, introducing sulfur-mediated hydrogen bonding and metabolic stability.
  • Position 3: Methyl group, a common modulator of steric hindrance.

Pyrazolo-pyrimidinones are known for diverse biological activities, including kinase and phosphodiesterase (PDE) inhibition .

Properties

IUPAC Name

1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-28-22-21(17(3)26-28)25-24(31-15-19-9-7-6-8-16(19)2)27(23(22)29)14-18-10-12-20(30-4)13-11-18/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGFSNJIVIGNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a novel pyrazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications based on existing literature.

Chemical Structure and Properties

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of various substituents, such as methoxy and thio groups, enhances its biological activity. The molecular formula is C19H24N4OSC_{19}H_{24}N_4OS, with a molecular weight of approximately 356.48 g/mol.

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with pyrazolo derivatives, including:

  • Antitumor Activity : Pyrazolo compounds have demonstrated inhibitory effects on various cancer cell lines. Notably, they can target specific oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in cancer progression. For instance, certain pyrazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties : Pyrazolo compounds exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antibacterial and antifungal properties. Their efficacy against resistant strains makes them candidates for further development in infectious disease treatments .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : They influence various signaling pathways associated with inflammation and tumor growth, including NF-kB and MAPK pathways.

Research Findings

A summary of notable research findings related to this compound includes:

StudyFindings
Umesha et al. (2009)Identified significant antitumor activity in breast cancer cell lines when combined with doxorubicin .
Parish et al. (1984)Demonstrated potential antimalarial activity against Plasmodium falciparum using related pyrazole analogs .
Recent SAR StudiesHighlighted structure-activity relationships that suggest specific substituents enhance biological efficacy against targeted pathways .

Case Studies

Several case studies have focused on the application of pyrazolo derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving the combination of a pyrazolo derivative with doxorubicin showed improved cytotoxicity in Claudin-low breast cancer subtypes, suggesting a potential new treatment strategy .
  • Infectious Diseases : Research has indicated that certain pyrazole derivatives exhibit significant antimicrobial properties against resistant bacterial strains, paving the way for new antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Table 1: Key Structural Differences Among Pyrazolo-Pyrimidinone Derivatives
Compound Name / ID Core Structure Substituents (Positions) Key Features Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 1-Ethyl, 6-(4-methoxybenzyl), 5-(2-methylbenzylthio) High lipophilicity, sulfur-mediated interactions N/A
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4-one 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) Hydroxyphenyl enhances solubility; tert-butyl increases steric bulk
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7-one 5-(4-methoxyphenyl), 2-phenyl Aryl groups for aromatic stacking; methoxy improves solubility
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo[4,3-d]pyrimidin-7-one 5-sulfonylpiperazinyl, 1-methyl, 3-propyl Sulfonyl group enhances solubility; piperazine aids bioavailability

Key Observations :

  • The 4-methoxybenzyl group at position 6 contrasts with tert-butyl () or aryl () groups, balancing hydrophobicity and solubility.

Implications for Target Compound :

  • While direct synthesis data for the target compound is unavailable, analogs suggest TFA-catalyzed condensations () or POCl3-mediated cyclizations () could be relevant.
  • The (2-methylbenzyl)thio group may require thiol-alkylation steps, as seen in thiazolo-pyrimidinones ().

Pharmacological and Physicochemical Profiles

Key Insights :

  • The 4-methoxybenzyl group may improve solubility compared to tert-butyl analogs (), though less than sulfonyl-containing derivatives ().
  • Thioether-linked compounds (target, ) often exhibit prolonged half-lives due to resistance to oxidative metabolism.

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